Cas no 1260859-29-7 (Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)

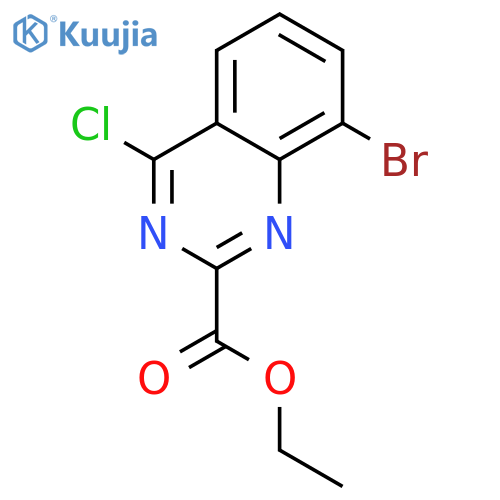

1260859-29-7 structure

商品名:Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate

CAS番号:1260859-29-7

MF:C11H8BrClN2O2

メガワット:315.550420761108

MDL:MFCD13195324

CID:1081655

PubChem ID:71748435

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate

- CS-0182910

- 1260859-29-7

- BS-49923

- MFCD13195324

- Ethyl 8-bromo-4-chloro-quinaZoline-2-carboxylate

- Z3241254148

- DTXSID60857537

- SY293527

- E82288

- Ethyl8-bromo-4-chloroquinazoline-2-carboxylate

-

- MDL: MFCD13195324

- インチ: InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-6(9(13)15-10)4-3-5-7(8)12/h3-5H,2H2,1H3

- InChIKey: HBDJDYCUMMGJPW-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=N1)Cl

計算された属性

- せいみつぶんしりょう: 313.94577g/mol

- どういたいしつりょう: 313.94577g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 52.1Ų

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1224906-10g |

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate |

1260859-29-7 | 95% | 10g |

$1400 | 2024-06-03 | |

| abcr | AB596021-100mg |

Ethyl 8-bromo-4-chloro-quinazoline-2-carboxylate; . |

1260859-29-7 | 100mg |

€123.20 | 2024-04-20 | ||

| abcr | AB596021-250mg |

Ethyl 8-bromo-4-chloro-quinazoline-2-carboxylate; . |

1260859-29-7 | 250mg |

€146.40 | 2024-04-20 | ||

| Aaron | AR01X0EK-100mg |

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate |

1260859-29-7 | 98% | 100mg |

$12.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253580-250mg |

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate |

1260859-29-7 | 98% | 250mg |

¥291.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253580-5g |

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate |

1260859-29-7 | 98% | 5g |

¥4545.00 | 2024-08-09 | |

| abcr | AB596021-500mg |

Ethyl 8-bromo-4-chloro-quinazoline-2-carboxylate; . |

1260859-29-7 | 500mg |

€211.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253580-100mg |

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate |

1260859-29-7 | 98% | 100mg |

¥121.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1194552-1g |

Ethyl 8-Bromo-4-chloroquinazoline-2-carboxylate |

1260859-29-7 | 95% | 1g |

$875 | 2023-09-03 | |

| Aaron | AR01X0EK-1g |

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate |

1260859-29-7 | 98% | 1g |

$105.00 | 2025-02-12 |

Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

1260859-29-7 (Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260859-29-7)Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate

清らかである:99%

はかる:5.0g

価格 ($):475.0